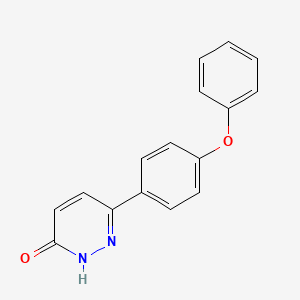![molecular formula C11H12N2O2 B1353900 Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 70705-30-5](/img/structure/B1353900.png)
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
“Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C11H12N2O2 . It is a solid substance . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dry room at normal temperature .Scientific Research Applications
Synthesis and Pharmacological Activity
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate has been utilized in the synthesis of various heterocyclic compounds, displaying a range of pharmacological activities. For instance, it has been involved in the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which exhibit anti-inflammatory, analgesic, and antipyretic properties (Abignente et al., 1982). Similarly, the synthesis of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids from ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates demonstrated notable pharmacological effects, including anti-inflammatory and analgesic activities (Abignente et al., 1984).
Anti-Hepatitis B Virus Activity
Significant anti-hepatitis B virus (HBV) activity has been observed in derivatives of this compound. A series of these derivatives were synthesized and evaluated, with some demonstrating potent inhibitory effects on the replication of HBV DNA in HepG2.2.15 cells (Chen et al., 2011).
Chemical Reactivity and Synthesis of Fused Systems
The chemical reactivity of the imidazo[1,2-a]pyridine system, including this compound, has been extensively studied, offering insights into the synthesis of fused systems with potential biological activity. For instance, the reactivity of the system was examined through CNDO/2 calculations, and the results were compatible with the individual reactivities observed in the nitration of variously substituted imidazo[1,2-a]pyridines (Teulade et al., 1982).
Role in Catalytic Oxidation Reactions
This compound derivatives have been synthesized and evaluated for their catalytic activities. These compounds, along with their in situ generated metal complexes, demonstrated effective catalysis in the oxidation of catechol to o-quinone, indicating the dependence of the oxidation rate on various parameters including the nature of the ligand and transition metals (Saddik et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound that has been studied for its potential therapeutic applications. Compounds with a similar imidazo[1,2-a]pyridine core have been found to exhibit anti-proliferative activity against certain bacteria .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been reported to have significant activity against tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine core have been found to exhibit anti-proliferative activity against certain bacteria .
Biochemical Analysis
Biochemical Properties
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules such as proteins and DNA .
Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways. These interactions can modulate the activity of signaling proteins, thereby influencing downstream cellular processes. The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to either inhibition or activation of their functions .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. One of the primary effects is on cell signaling pathways, where it can modulate the activity of key signaling proteins such as kinases and phosphatases. This modulation can lead to alterations in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .
In addition to its effects on cell signaling, this compound can influence cellular metabolism. By interacting with metabolic enzymes, this compound can alter the flux of metabolic pathways, leading to changes in the levels of metabolites and energy production. These metabolic changes can have downstream effects on cell function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to specific active sites on enzymes and proteins. This binding can result in either inhibition or activation of the target enzyme or protein, depending on the nature of the interaction .
For example, the binding of this compound to cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules. These interactions can result in the formation of adducts with proteins and DNA, potentially leading to changes in their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can undergo degradation under certain conditions. Studies have shown that this compound is relatively stable at room temperature but can degrade over time when exposed to light or heat .
Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function. These effects can include changes in cell viability, alterations in gene expression, and modulation of cellular metabolism. The temporal aspect of these effects is crucial for understanding the long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and metabolism. As the dosage increases, the effects become more pronounced, potentially leading to toxic or adverse effects .
Studies in animal models have shown that high doses of this compound can result in significant alterations in cellular function, including changes in gene expression, disruption of metabolic pathways, and induction of apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. One of the key enzymes involved is cytochrome P450, which plays a crucial role in the metabolism of this compound. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in various metabolic reactions .
Additionally, this compound can influence the levels of metabolites in specific pathways, thereby affecting metabolic flux. These changes in metabolite levels can have downstream effects on cellular function and viability, highlighting the importance of understanding the metabolic pathways involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation .
Properties
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-6-8(2)4-5-10(13)12-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYXMAOPTOBSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502501 | |
| Record name | Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70705-30-5 | |
| Record name | Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














